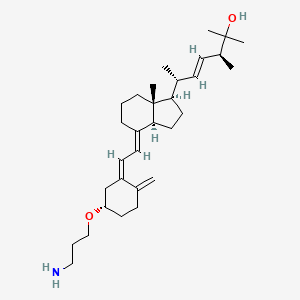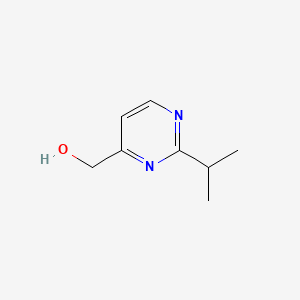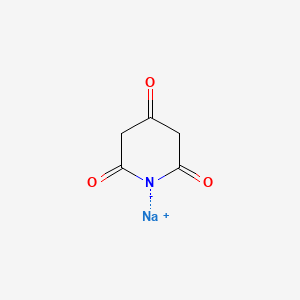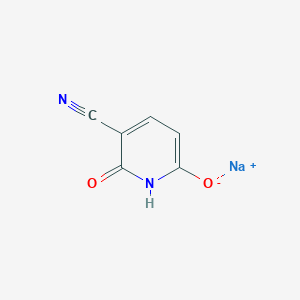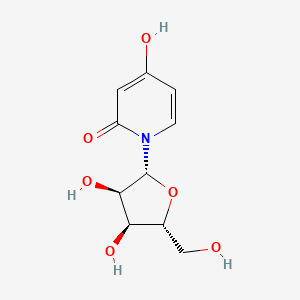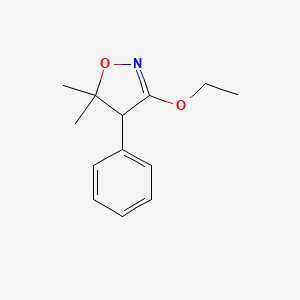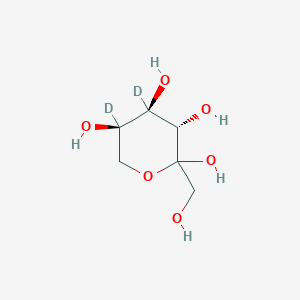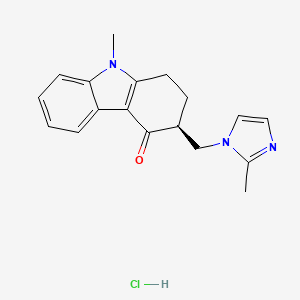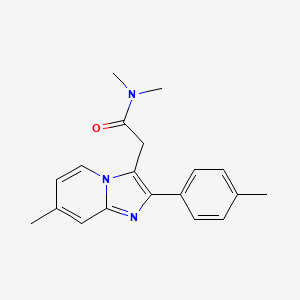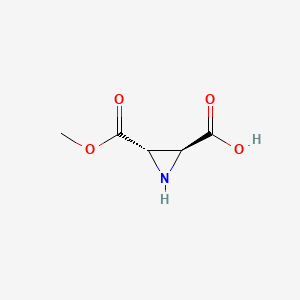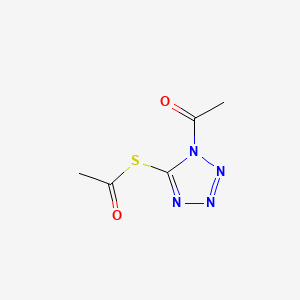
Terbuthylazine-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbuthylazine-d9 is a deuterated form of the herbicide terbuthylazine, belonging to the chloro-triazine family. It is primarily used as a reference standard in analytical chemistry due to its stable isotope labeling, which aids in the precise quantification of terbuthylazine in various matrices. Terbuthylazine itself is widely applied in agriculture for pre- and post-emergence control of weeds in crops such as maize and sorghum.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Terbuthylazine-d9 involves the incorporation of deuterium atoms into the molecular structure of terbuthylazine. This can be achieved through a multi-step synthetic route starting from deuterated precursors. One common method involves the reaction of deuterated aniline with cyanuric chloride, followed by alkylation with deuterated tert-butylamine under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated product. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反应分析
Types of Reactions: Terbuthylazine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted this compound compounds depending on the nucleophile used.
科学研究应用
Terbuthylazine-d9 is extensively used in scientific research for:
Analytical Chemistry: As an internal standard in mass spectrometry and chromatography for the quantification of terbuthylazine residues in environmental and biological samples.
Environmental Studies: Monitoring the degradation and persistence of terbuthylazine in soil and water.
Toxicology: Studying the metabolic pathways and toxicological effects of terbuthylazine in living organisms.
Agricultural Research: Investigating the efficacy and environmental impact of terbuthylazine as a herbicide.
作用机制
Terbuthylazine-d9, like its non-deuterated counterpart, acts primarily as a photosynthesis inhibitor. It targets the photosystem II complex in chloroplasts, blocking electron transport and thereby inhibiting the photosynthetic process. This leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound in metabolic studies.
相似化合物的比较
Atrazine: Another chloro-triazine herbicide with similar applications but higher water solubility and environmental persistence.
Simazine: Similar to terbuthylazine but with different solubility and degradation characteristics.
Propazine: Another member of the chloro-triazine family with comparable herbicidal properties.
Uniqueness of Terbuthylazine-d9: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in environmental monitoring and toxicological studies, where accurate quantification of herbicide residues is crucial.
属性
CAS 编号 |
1346602-52-5 |
|---|---|
分子式 |
C9H16ClN5 |
分子量 |
238.767 |
IUPAC 名称 |
6-chloro-4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
InChI 键 |
FZXISNSWEXTPMF-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
同义词 |
6-Chloro-N2-(1,1-dimethylethyl-d9)-N4-ethyl-1,3,5-triazine-2,4-diamine; 6-Chloro-N-(1,1-dimethylethyl-d9)-N’-ethyl-1,3,5-triazine-2,4-diamine; 2-Chloro-4-(ethylamino)-6-(tert-butylamino-d9)-s-triazine; 4-Ethylamino-6-tert-_x000B_(butylamino-d9)-2-chloro-S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


